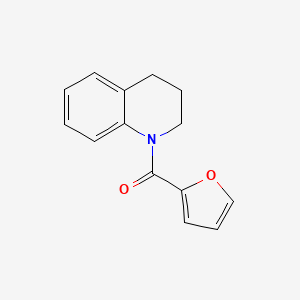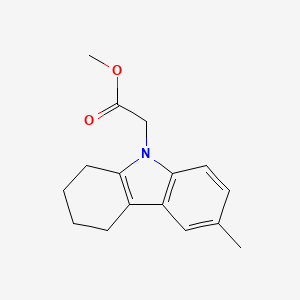
N-(3-methoxyphenyl)-N'-(4-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiourea derivatives involves condensation reactions between isothiocyanates and amines. For instance, the synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was achieved through the reaction of 4-methoxyphenyl isothiocyanate with pyridine-3-ylmethylamine, followed by characterization using FT-IR, NMR, and mass spectrometry (Mushtaque et al., 2016).
Molecular Structure Analysis
The molecular structure of thiourea derivatives has been elucidated using various spectroscopic techniques and quantum chemical calculations. The structure of these compounds typically displays syn-anti-configuration around the sulfur atom, contributing to their stability and reactivity (Mushtaque et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives engage in a range of chemical reactions, reflecting their versatile reactivity. For instance, they can undergo oxidative cyclization, forming complex structures with metal ions, as seen in the synthesis of copper(II) complexes from N-2-(4-picolyl)-N'-(4-methoxyphenyl)thiourea derivatives (Tadjarodi et al., 2007).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting points, and crystal structure, are significantly influenced by their molecular structure. X-ray crystallography has provided insights into the crystalline forms of these compounds, revealing their stable configurations and intermolecular interactions (Abosadiya et al., 2015).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including their reactivity with DNA, cytotoxicity, and potential for forming complexes with metal ions, have been extensively studied. These compounds exhibit notable binding affinity towards DNA and show varying degrees of cytotoxicity against different cancer cell lines, highlighting their potential in medicinal chemistry (Mushtaque et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
- A derivative of this compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and characterized using various spectroscopic techniques. It was found to adopt a syn-anti-configuration around the sulfur atom and showed notable stability (Mushtaque et al., 2016).
DNA Binding and Cytotoxicity
- The compound was studied for DNA binding, revealing a high binding constant with DNA. Additionally, cytotoxic nature was assessed using MTT-assay against MCF-7 cell line, indicating potential applications in cancer research (Mushtaque et al., 2016).
Structural Studies
- Another study focused on structural characterization of a copper(II) complex containing oxidative cyclization of a similar derivative. This research provided insights into the coordination chemistry of thiourea derivatives (Tadjarodi et al., 2007).
Anticancer Studies
- Thiourea derivatives, including ones similar to N-(3-methoxyphenyl)-N'-(4-pyridinylmethyl)thiourea, have been investigated for their anticancer properties. They demonstrated significant in vitro antiproliferative activity against various human cancer cell lines (Parmar et al., 2021).
Theoretical and Experimental Investigations
- Theoretical investigations, including Density Functional Theory (DFT) calculations, have been conducted on thiourea derivatives. These studies assist in understanding the electronic properties and potential reactivity of these compounds (Raza et al., 2022).
Biological Applications
- These derivatives have been explored for their biological activities, including antimicrobial properties and potential as drugs for treating various human diseases (Lapasam & Kollipara, 2020).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-13-4-2-3-12(9-13)17-14(19)16-10-11-5-7-15-8-6-11/h2-9H,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFXNWLXRIATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)


![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)
![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)
![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)
